molecular formula C10H7BrO B15067856 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one

Cat. No.: B15067856
M. Wt: 223.07 g/mol
InChI Key: PZLKGKLADWXNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is a high-value synthetic building block designed for advanced research applications. This compound features a fused cyclopropa[a]indene core system functionalized with a bromo substituent and a ketone group, making it a versatile intermediate in complex molecular architecture. Its primary research value lies in its potential to undergo various cross-coupling reactions and nucleophilic substitutions, facilitating the construction of structurally diverse chemical libraries. Researchers can leverage this compound in medicinal chemistry for the synthesis of novel constrained scaffolds, and in materials science for the development of new organic frameworks. The presence of both a reactive halogen and a carbonyl group allows for precise and sequential functionalization, offering a strategic advantage in multi-step synthetic routes. Please note: The specific applications, mechanism of action, and detailed research value for this exact compound are not available in public sources and should be confirmed through specialized scientific literature or direct experimental validation. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7BrO

Molecular Weight

223.07 g/mol

IUPAC Name

2-bromo-1a,6a-dihydro-1H-cyclopropa[a]inden-6-one

InChI

InChI=1S/C10H7BrO/c11-8-3-1-2-5-9(8)6-4-7(6)10(5)12/h1-3,6-7H,4H2

InChI Key

PZLKGKLADWXNKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)C3=C2C(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by cyclization to form the cyclopropane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one exerts its effects involves interactions with various molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its structure allows it to participate in cycloaddition reactions, which are important in organic synthesis .

Comparison with Similar Compounds

Key Structural Differences

Cyclopropane Presence : The target compound’s fused cyclopropane ring distinguishes it from analogs like 5-Bromo-2,3-dihydro-1H-inden-1-one (CAS 14548-39-1) or 6-Bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 34598-49-7), which lack this strained ring system. Cyclopropane increases reactivity due to angle strain, making the target compound more prone to ring-opening reactions .

Bromine Position : Bromine at position 2 in the target compound contrasts with position 5 in 5-Bromo-2,3-dihydro-1H-inden-1-one (CAS 14548-39-1). This positional variation alters electronic effects (e.g., electron-withdrawing influence) and regioselectivity in subsequent reactions .

Substituents: Analogs such as 2-bromo-5,6-difluoro-2,3-dihydroinden-1-one (CAS 222992-13-4) feature additional electronegative fluorine atoms at positions 5 and 6, which enhance polarity and may improve solubility in polar solvents compared to the non-fluorinated target compound .

Physicochemical and Reactivity Trends

Compound Name CAS Number Bromine Position Cyclopropane Substituents Reactivity Notes
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one Not reported 2 Yes None High reactivity (cyclopropane strain)
2-Bromo-5,6-difluoro-2,3-dihydroinden-1-one 222992-13-4 2 No 5,6-Fluoro Increased polarity; moderate stability
5-Bromo-2,3-dihydro-1H-inden-1-one 14548-39-1 5 No None Lower ring strain; typical dihydroindenone reactivity
6-Bromo-3,4-dihydronaphthalen-1(2H)-one 34598-49-7 6 No None Extended conjugation (naphthalenone core)

Reactivity Insights :

  • The cyclopropane ring in the target compound facilitates unique transformations, such as [2+1] cycloadditions or strain-driven cross-coupling reactions, which are less accessible in non-cyclopropane analogs.
  • Fluorinated analogs (e.g., 222992-13-4) exhibit greater thermal stability due to fluorine’s electron-withdrawing effects, whereas the target compound may decompose more readily under thermal stress .

Biological Activity

2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one (CAS No. 2181763-50-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7BrO
  • Molecular Weight : 223.07 g/mol
  • Structural Characteristics : The compound contains a bromine atom, which may influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that brominated compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms for 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one remain under investigation, but preliminary findings suggest it may inhibit tumor growth in vitro.

Study 1: Anticancer Activity

A recent study examined a series of brominated cyclopropanes for their effects on cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by inducing apoptosis. While 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one was not the primary focus, its inclusion in the series indicated promising results warranting further research.

Study 2: Antimicrobial Screening

In a screening of various halogenated compounds against bacterial strains, derivatives similar to 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli. This suggests that further exploration into its antimicrobial efficacy could yield valuable insights.

The biological activity of 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation or bacterial metabolism could be a mechanism through which this compound exerts its effects.

Q & A

Basic: What synthetic methodologies are recommended for achieving high-purity 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one?

To synthesize this compound, a bromination reaction under controlled conditions is typically employed. For structurally similar brominated indenones (e.g., 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one), halogenation at specific positions is achieved using brominating agents like N-bromosuccinimide (NBS) in dichloromethane under inert atmospheres . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization should include 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structural integrity.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Critical precautions include:

  • Dust control : Use fume hoods and avoid aerosol formation during weighing or transfer .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Ensure adequate airflow to mitigate inhalation risks. Emergency procedures (e.g., spill containment) should align with GHS guidelines, with reference to databases like HSDB and eChemPortal for hazard-specific protocols .

Basic: How can researchers determine key physicochemical properties such as solubility and thermal stability?

  • Solubility : Perform systematic solubility screening in polar (e.g., DMSO, methanol) and nonpolar (e.g., hexane) solvents using HPLC or UV-Vis spectroscopy to quantify saturation points .
  • Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition temperatures. For analogs like 5,6-Difluoro-2,3-dihydro-1H-inden-1-one, stability in ambient storage (e.g., under nitrogen) is recommended to prevent degradation .

Advanced: What experimental strategies are effective for studying the cyclopropane ring-opening reactions in this compound?

Mechanistic studies require:

  • Kinetic analysis : Monitor reaction progress via in-situ techniques like FT-IR or 19^{19}F NMR (if applicable) to track intermediates.
  • Isotopic labeling : Introduce 13^{13}C or 2^{2}H isotopes at the cyclopropane ring to elucidate bond cleavage pathways via mass spectrometry .
  • Computational support : Compare experimental data with DFT-calculated transition states to validate proposed mechanisms .

Advanced: How can computational modeling predict the compound’s reactivity in Diels-Alder or cross-coupling reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMO) and electron density distributions. Parameters like HOMO-LUMO gaps indicate electrophilicity/nucleophilicity trends.
  • Solvent effects : Use implicit solvent models (e.g., PCM) to simulate reaction environments. For analogs, computational logP values (e.g., iLOGP, XLOGP3) help predict solubility in reaction media .

Advanced: How should researchers address contradictions in reported catalytic activity or stability data?

  • Iterative validation : Replicate conflicting studies under strictly controlled conditions (e.g., solvent purity, temperature gradients).
  • Comparative analysis : Cross-reference data from multiple databases (e.g., ChemIDplus, HSDB) to identify outliers or methodological discrepancies .
  • Control experiments : Introduce internal standards (e.g., deuterated analogs) to isolate compound-specific behavior from experimental artifacts .

Advanced: What strategies optimize regioselectivity in functionalizing the indenone core?

  • Directing groups : Introduce temporary substituents (e.g., methoxy or ester groups) to steer bromination or cyclopropanation to desired positions.
  • Steric/electronic mapping : Use X-ray crystallography (if available) or NOE NMR to analyze spatial hindrance and electron density patterns in analogs like 6-Bromo-3,4-dihydronaphthalen-1(2H)-one .

Advanced: How can researchers validate the environmental impact or biodegradation pathways of this compound?

  • Ecotoxicity assays : Use standardized tests (e.g., OECD 301 for biodegradation) in collaboration with environmental chemistry databases like CAMEO Chemicals .
  • Metabolite tracking : Employ LC-MS/MS to identify degradation products in simulated wastewater systems, referencing analogs like 1-Amino-6-methoxy-2,3-dihydro-1H-indene Hydrochloride for metabolic stability trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.